Chemical structure and properties of 5-(4-Pyridyl)-4-pentyne-1-ol
Chemical structure and properties of 5-(4-Pyridyl)-4-pentyne-1-ol
Technical Monograph: 5-(4-Pyridyl)-4-pentyne-1-ol Structural Architecture, Synthetic Protocols, and Translational Applications [1]
Executive Summary
5-(4-Pyridyl)-4-pentyne-1-ol is a heterobifunctional building block characterized by a 4-substituted pyridine ring linked via an internal alkyne to a primary alcohol.[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where it functions as a rigid, semi-conductive linker. Its dual reactivity—stemming from the basic pyridine nitrogen and the nucleophilic hydroxyl group—allows for orthogonal functionalization, making it a staple in fragment-based drug discovery (FBDD) and supramolecular coordination chemistry.
Part 1: Chemical Architecture & Physiochemical Profile[1]
The molecule (C₁₀H₁₁NO) integrates three distinct chemical domains: the pyridyl head , the alkynyl spacer , and the aliphatic tail .
Structural Analysis
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Pyridyl Head (Warhead/Binding Motif): The nitrogen atom at the 4-position acts as a hydrogen bond acceptor (HBA) and a monodentate ligand for metals.[1] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution if activated (e.g., N-oxidation).
-
Alkynyl Spacer (Rigid Linker): The C≡C triple bond imposes linear geometry, preventing free rotation between the aromatic ring and the aliphatic tail. This rigidity is crucial for entropy-driven binding affinity in enzyme pockets.[1]
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Aliphatic Alcohol (Solubility/Attachment Point): The primary hydroxyl group serves as a handle for esterification, etherification, or conversion to a leaving group (halide/sulfonate) for further chain extension.
Physiochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 5-(Pyridin-4-yl)pent-4-yn-1-ol | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| pKa (Pyridine N) | ~4.8 - 5.0 | Slightly lower than pyridine (5.[1][2][3][4][5][6][7][8][9][10]25) due to the inductive effect of the sp-hybridized alkyne.[1] |
| LogP (Predicted) | 1.2 - 1.6 | Moderate lipophilicity; membrane permeable.[1] |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 2 (N, OH) | |
| Physical State | Viscous oil or low-melting solid | Dependent on purity and polymorph; often handled as an oil.[1] |
Part 2: Synthetic Methodology
The most robust route to 5-(4-Pyridyl)-4-pentyne-1-ol is the Sonogashira cross-coupling of 4-bromopyridine (or its hydrochloride salt) with 4-pentyn-1-ol.[1]
Mechanistic Rationale
The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The use of 4-bromopyridine hydrochloride is preferred over the free base due to the instability of free 4-bromopyridine (which self-polymerizes).[1] Consequently, an excess of base is required to neutralize the HCl salt in situ before the oxidative addition step.
Validated Experimental Protocol
Reagents:
-
4-Bromopyridine Hydrochloride (1.0 equiv)[1]
-
4-Pentyn-1-ol (1.2 equiv)[1]
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)[1]
-
Copper(I) iodide [CuI] (1-2 mol%)[1]
-
Triethylamine (Et₃N) or Diethylamine (DEA) (3.0 - 4.0 equiv)[1]
-
Solvent: Anhydrous DMF or THF (degassed)[1]
Step-by-Step Workflow:
-
Deoxygenation (Critical): Charge a Schlenk flask with DMF. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.[1] Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.
-
Catalyst Pre-loading: Add Pd(PPh₃)₂Cl₂, CuI, and 4-bromopyridine HCl to the flask under argon flow.
-
Base Addition: Add Et₃N via syringe. The solution will warm slightly as the HCl salt is neutralized.[1]
-
Substrate Addition: Add 4-pentyn-1-ol dropwise.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]
-
Workup:
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (starting 80:20 to 0:100) or DCM/MeOH (95:5).[1]
Synthetic Pathway Diagram
Caption: Optimized Sonogashira cross-coupling workflow for synthesis from hydrochloride salts.
Part 3: Reactivity & Functionalization
The molecule's utility lies in its ability to undergo orthogonal transformations.[1]
Nitrogen Functionalization
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide, increasing the polarity and altering the electronics of the alkyne. This is often used to activate the ring for further substitutions.[1]
-
Quaternization: Reaction with alkyl halides (e.g., MeI) creates pyridinium salts, which are useful in creating ionic liquids or mitochondria-targeting vectors.[1]
Hydroxyl Functionalization
-
Activation: The primary alcohol is readily converted to a mesylate (MsCl/Et₃N) or tosylate.[1] This transforms the group into a good leaving group, allowing for the displacement by amines (to form secondary amines) or azides (for Click chemistry).
-
Oxidation: Jones oxidation or Dess-Martin Periodinane converts the alcohol to the corresponding carboxylic acid (5-(4-pyridyl)-4-pentynoic acid), a common linker in peptide synthesis.[1]
Alkyne Manipulation
-
Partial Reduction: Hydrogenation over Lindlar catalyst yields the cis-alkene (Z-isomer), altering the spatial orientation of the linker.
-
Hydration: Acid-catalyzed hydration can convert the alkyne to a ketone, though this is less common due to the stability of the conjugated system.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Design
The 4-pyridyl motif is a classic "hinge binder" in kinase inhibitors.[1] It mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge region.
-
Role of the Linker: The alkynyl chain projects the alcohol tail into the solvent-exposed region or a hydrophobic back-pocket, depending on the enzyme.
-
Example: In Rho-associated protein kinase (ROCK) inhibitors, similar pyridyl-alkyne scaffolds are used to span the active site.[1]
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are parameters for successful ternary complex formation (Target-PROTAC-E3 Ligase).[1]
-
Advantage:[1][2][9][11][12] The rigid alkyne prevents the "collapse" of the linker, maintaining a defined distance between the warhead and the E3 ligase ligand.
Reactivity & Logic Map
Caption: Divergent synthesis map showing functionalization pathways for drug discovery applications.
References
-
Sonogashira Coupling Protocol : Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link[1]
-
Pyridine-Alkyne Properties : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for pyridine reactivity and pKa values). Link[1]
-
Kinase Inhibitor Scaffolds : Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] Link
-
PROTAC Linker Design : Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link[1]
-
General Synthesis of Pyridyl Alkynols : Tilley, J. W., et al. (1980).[1] Synthesis of 4-substituted pyridines via palladium-catalyzed cross-coupling.[1] Journal of Organic Chemistry. (Foundational text for Pd-catalyzed pyridine functionalization).
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